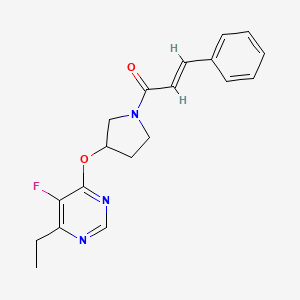

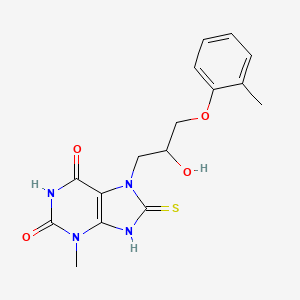

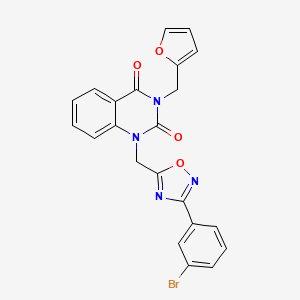

![molecular formula C10H8O2 B3014421 2-Oxatricyclo[5.4.0.0,3,5]undeca-1(11),7,9-trien-6-one CAS No. 65596-88-5](/img/structure/B3014421.png)

2-Oxatricyclo[5.4.0.0,3,5]undeca-1(11),7,9-trien-6-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Oxatricyclo[5.4.0.0,3,5]undeca-1(11),7,9-trien-6-one is a complex organic compound that falls within the category of tricyclic molecules. These types of molecules are characterized by their three-ring structure and have been the subject of various studies due to their interesting chemical properties and potential applications in organic synthesis and medicinal chemistry.

Synthesis Analysis

The synthesis of related tricyclic compounds has been explored in several studies. For instance, the synthesis of 3,11-dioxatricyclo[5.3.1.01,5]undeca-5,9-dien-8-ones was achieved from furfuryl alcohols with an acetylenic side-chain through oxidative rearrangement and base-assisted intramolecular cycloaddition . Similarly, the synthesis of 5-aza-2-oxatricyclo[6.2.1.0(3,9)]undecen-3-enes was reported through the reactions of 3-acetyl-3-aza-11-oxatricyclo[6.2.1.0(1,6)]undec-9-ene with bromine and acetic anhydride/boron trifluoride etherate under various conditions .

Molecular Structure Analysis

The molecular structure of tricyclic compounds is often complex and can be elucidated using techniques such as X-ray crystallography. For example, the structure of 5-aza-2-oxatricyclo[6.2.1.0(3,9)]undecen-3-enes was characterized by X-ray analysis, revealing the details of the rearrangement and the resulting olefin fragment . Additionally, the stereochemistry of 2,4,6,11-tetraaryl-9-oxa-1,5-diazatricyclo[5.3.1.03.8] undecane was determined using 2D-NMR and single-crystal XRD techniques .

Chemical Reactions Analysis

Tricyclic compounds can undergo various chemical reactions. The study of 3-bromotricyclo[5.3.1.03,8]undecane revealed insights into dehydrobromination and addition reactions, providing information on the stereochemistry of these processes . The photocycloaddition of 4-phenoxybut-1-enes to form 4-oxatricyclo[7.2.0.0]undeca-2,10-dienes also illustrates the reactivity of tricyclic compounds under specific conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of tricyclic compounds can be influenced by their stereochemistry. For instance, the equilibrium between conformers of 11-hydroxy-1,3,5,7,11-pentamethyl-2,4,6,8-tetraoxatricyclo[3.3.3.0(3,7)]undecan-9-one was studied, showing a preference for conformations stabilized by internal hydrogen bonds . These properties are crucial for understanding the behavior of these molecules in different environments and can affect their potential applications.

Wissenschaftliche Forschungsanwendungen

1. Chemical Reactions and Synthesis:

- Compounds derived from Diels-Alder reactions, including those similar to "2-Oxatricyclo[5.4.0.0^3,5]undeca-1(11),7,9-trien-6-one," have been synthesized and characterized. Their structures, featuring hetero-oxygen-containing five-membered rings, have been studied using advanced spectral methods and X-ray diffraction analysis (Zukerman-Schpector et al., 2001).

- A study demonstrated the [4 + 3] cycloaddition of aminoallyl cations with 1,3-dienes to produce compounds including "11-Oxatricyclo[4.3.1.1^2,5]undec-3-en-10-one," highlighting the versatility of these reactions in organic synthesis (Jonghoon Oh et al., 2003).

2. Structural and Conformational Analysis:

- The structure of "Curcumenol," a compound with a similar tricyclic structure, was analyzed, revealing distinct envelope shapes in its fused rings. This research contributes to the understanding of the spatial arrangement of such tricyclic compounds (Omer Abdalla Ahmed Hamdi et al., 2010).

- Another study focused on the intramolecular photocycloaddition of 4-phenoxybut-1-enes, leading to the formation of "4-oxatricyclo[7.2.0.0]undeca-2,10-dienes," which is closely related to the compound . This research highlights the impact of substituents on photocycloaddition reactions (S. AlQaradawi et al., 1992).

Eigenschaften

IUPAC Name |

1a,7a-dihydro-1H-cyclopropa[b]chromen-7-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O2/c11-10-6-3-1-2-4-8(6)12-9-5-7(9)10/h1-4,7,9H,5H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQYKWUOLGDGKNU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C1OC3=CC=CC=C3C2=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101346830 |

Source

|

| Record name | 1a,7a-Dihydro-1H-cyclopropa[b]chromen-7-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101346830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Oxatricyclo[5.4.0.0,3,5]undeca-1(11),7,9-trien-6-one | |

CAS RN |

65596-88-5 |

Source

|

| Record name | 1a,7a-Dihydro-1H-cyclopropa[b]chromen-7-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101346830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

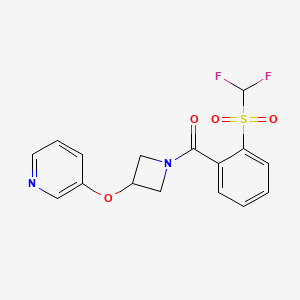

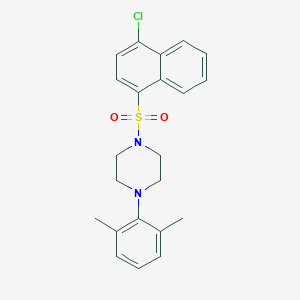

![(E)-N-[4-(Furan-2-YL)-4-oxobutan-2-YL]-2-(4-methylphenyl)ethenesulfonamide](/img/structure/B3014341.png)

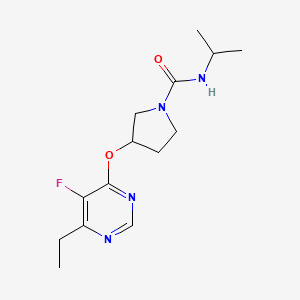

![N-(2-(4-fluorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)butyramide](/img/structure/B3014345.png)

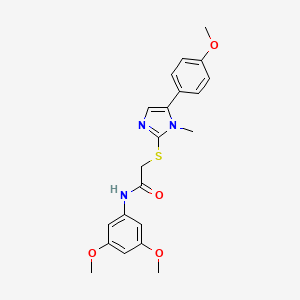

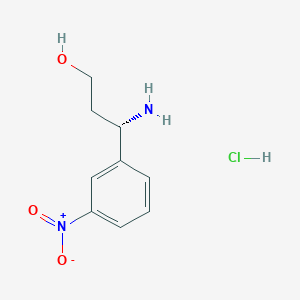

![3-(6-Amino-[1,2,4]triazolo[4,3-a]pyridin-3-yl)propan-1-ol;dihydrochloride](/img/structure/B3014348.png)

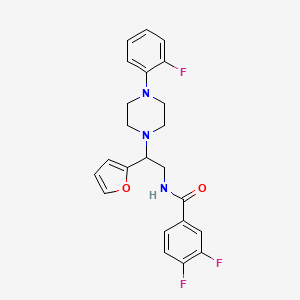

![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-5-fluoro-2-methoxybenzenesulfonamide](/img/structure/B3014349.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B3014360.png)